11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile
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Description
The compound is a derivative of imidazo[1,2-a]pyridines, which are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a fused bicyclic 5–6 heterocycle, which is a common feature in many medicinal compounds .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the imidazo[1,2-a]pyridine core can participate in various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of any substituents. Imidazopyridine is a white or colorless solid that is highly soluble in water and other polar solvents .Future Directions
Imidazo[1,2-a]pyridine derivatives have significant potential in drug development due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis for large-scale production .
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The biochemical pathways affected by the compound would depend on the roles of these targets in cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could influence its half-life and duration of action .
The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways they are involved in. These could include changes in signal transduction, gene expression, or cell proliferation, among others .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
16-[2-(azepan-1-yl)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c24-16-19-17-8-7-9-18(17)22(25-12-15-27-13-5-1-2-6-14-27)28-21-11-4-3-10-20(21)26-23(19)28/h3-4,10-11,25H,1-2,5-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDPJAPCCPGXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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